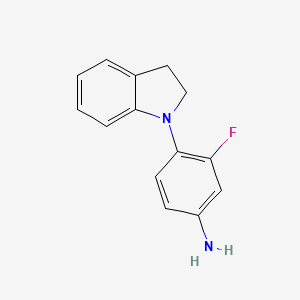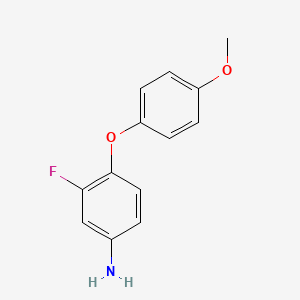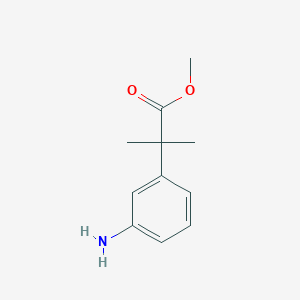
Methyl 2-(3-aminophenyl)-2-methylpropanoate
Descripción general
Descripción
“Methyl 2-(3-aminophenyl)-2-methylpropanoate” is a chemical compound. Its structure and properties would be similar to those of other aminophenyl compounds. For instance, “methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate” and “Methyl 2-(3-aminophenyl)acetate hydrochloride” are related compounds .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(3-aminophenyl)-2-methylpropanoate” were not found, a related compound, a Schiff base ligand, was synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(3-aminophenyl)-2-methylpropanoate” were not found, related compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research includes the synthesis of novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, with investigations into their crystal structures and biological activities. These compounds demonstrate low cytotoxicity and lack antibacterial and anti-inflammatory activity, making them potential candidates for incorporation in prodrugs (Yancheva et al., 2015).
Enzymatic and Biological Activity Studies
- Investigations into the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives, focusing on transesterifications catalyzed by lipase from Candida antarctica, reveal high conversion rates and the production of optically pure enantiomers (Escalante, 2008).
Chemical Synthesis Applications
- Research into the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and related compounds highlights their use in synthesizing various heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. These compounds demonstrate potential in diverse chemical syntheses (Selič et al., 1997).
Colorimetric Sensor Development
- Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate has been explored as a colorimetric sensor for oxyanions, showcasing significant color change in response to specific anions. This research indicates its potential in developing sensitive, visual detection methods for anions (Suryanti et al., 2020).
Photopolymerization Research
- A study on nitroxide-mediated photopolymerization utilized a novel alkoxyamine compound, including methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, demonstrating its efficiency as a photoinitiator in polymerization processes (Guillaneuf et al., 2010).
Propiedades
IUPAC Name |
methyl 2-(3-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOFJJRLNMARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminophenyl)-2-methylpropanoate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

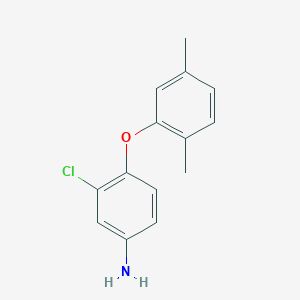
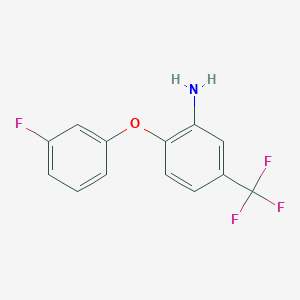
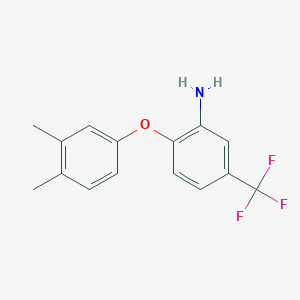
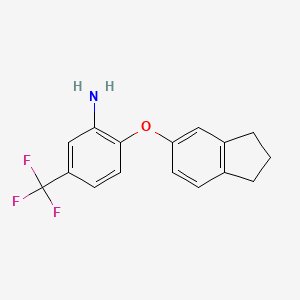
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)
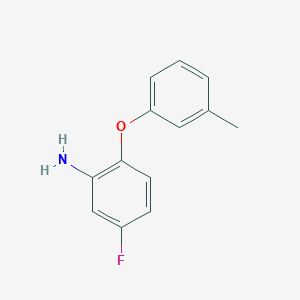
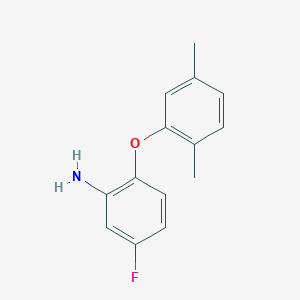
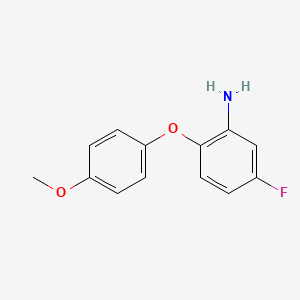
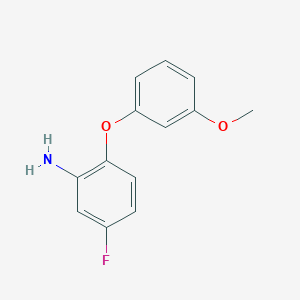
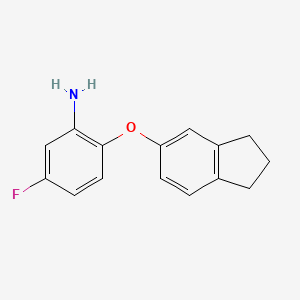
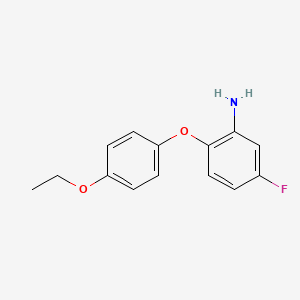
![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)
